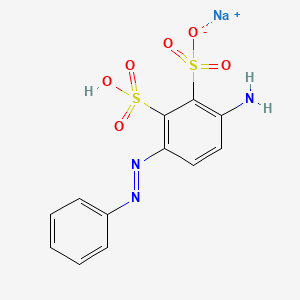

4-(Phenylazo)aniline, disulpho derivative, sodium salt

CAS No.: 61950-37-6

Cat. No.: VC17104752

Molecular Formula: C12H10N3NaO6S2

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61950-37-6 |

|---|---|

| Molecular Formula | C12H10N3NaO6S2 |

| Molecular Weight | 379.3 g/mol |

| IUPAC Name | sodium;6-amino-3-phenyldiazenyl-2-sulfobenzenesulfonate |

| Standard InChI | InChI=1S/C12H11N3O6S2.Na/c13-9-6-7-10(15-14-8-4-2-1-3-5-8)12(23(19,20)21)11(9)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 |

| Standard InChI Key | YDKRRZQSNRKUSG-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-(Phenylazo)aniline, disulpho derivative, sodium salt is an organosulfur compound with the systematic IUPAC name sodium;6-amino-3-phenyldiazenyl-2-sulfobenzenesulfonate. Its molecular structure features:

-

An azo group () linking a phenyl ring and an aniline moiety.

-

Two sulfonate () groups at the 2- and 6-positions of the benzene ring, neutralized by a sodium counterion .

The canonical SMILES representation is C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+], illustrating the connectivity of functional groups .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 379.3 g/mol | |

| Exact Mass | 378.991 g/mol | |

| Topological Polar Surface Area | 179.07 Ų | |

| LogP (Partition Coefficient) | 4.58 |

Spectroscopic and Computational Data

The compound’s UV-Vis spectrum exhibits strong absorption in the visible range (400–600 nm) due to the conjugated azo chromophore. Computational analyses predict high polarity (), consistent with its sulfonate groups’ hydrophilic nature . The sulfonate substituents also contribute to its stability under acidic and oxidative conditions, a critical feature for industrial applications.

Synthesis and Manufacturing

Diazotization and Sulfonation Pathways

The synthesis involves two primary steps:

-

Diazotization: Aniline derivatives react with nitrous acid () at 0–5°C to form a diazonium salt intermediate. This step requires precise pH control to prevent premature decomposition.

-

Sulfonation: The diazonium salt undergoes electrophilic substitution with sulfonic acid, introducing sulfonate groups at specific positions. Subsequent neutralization with sodium hydroxide yields the final sodium salt .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Maintained below 10°C during diazotization to stabilize the diazonium intermediate.

-

pH: Adjusted to 8–9 during sulfonation to ensure complete neutralization of sulfonic acid groups .

-

Solvent System: Aqueous methanol (15–30% methanol) enhances solubility and reaction homogeneity .

Industrial-scale production achieves yields exceeding 70% under optimized conditions .

Physicochemical Properties

Solubility and Stability

The sodium salt form confers high water solubility (>100 g/L at 25°C), critical for dye formulation. The compound remains stable under ambient storage conditions but degrades upon prolonged exposure to UV light or strong acids, releasing toxic gases (e.g., ) .

Industrial Applications

Textile Dyeing

The compound’s intense color and wash-fastness make it ideal for dyeing polyamide and cellulose acetate fibers. Its sulfonate groups form ionic bonds with fabric surfaces, ensuring long-lasting coloration .

Specialty Inks and Coatings

In inkjet printing, it serves as a magenta or red pigment due to its narrow absorption band and compatibility with aqueous solvents. Automotive coatings utilize its UV resistance to prevent fading .

Analytical Characterization

Spectroscopic Methods

-

Mass Spectrometry: The exact mass (378.991 g/mol) confirms molecular integrity .

-

NMR Spectroscopy: -NMR reveals aromatic protons at δ 7.2–8.1 ppm and azo group splitting patterns .

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves the compound with a retention time of 6.8 minutes, enabling purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume